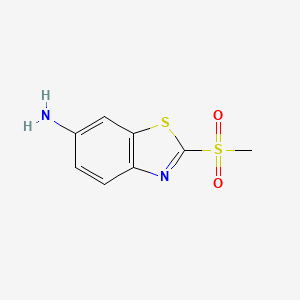

2-(methylsulfonyl)-1,3-benzothiazol-6-amine

Description

Contextualization within Benzothiazole (B30560) Chemistry Research

Benzothiazole is classified as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov This versatility has led to the development of numerous benzothiazole-containing compounds with a wide array of pharmacological activities. jchemrev.com Research has demonstrated that benzothiazole derivatives exhibit properties including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities. nih.govnih.gov

The benzothiazole ring system is a key component in various natural products and synthetic pharmaceuticals. nih.govekb.eg Its presence in biologically active molecules underscores its importance as a core nucleus for drug design and discovery. ekb.eg The structural diversity achievable through substitution on the benzothiazole ring allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules, making it a fertile ground for research. jchemrev.comijsrst.com

Rationale for Investigating 2-(methylsulfonyl)-1,3-benzothiazol-6-amine and its Analogs

The investigation into this compound is driven by a structure-based rationale, considering the contribution of each of its functional components.

The Benzothiazole Core: As a bicyclic heterocyclic system, it provides a rigid and planar scaffold that can engage in various intermolecular interactions, including π-π stacking, with biological macromolecules.

The 2-Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence at the 2-position significantly influences the electronic distribution within the benzothiazole ring system. In medicinal chemistry, sulfonyl groups are often incorporated to enhance binding affinity to target proteins and to improve pharmacokinetic properties. The methylsulfonyl moiety, in particular, has been noted for its importance in compounds designed for carbonic anhydrase inhibition. nih.gov

The 6-Amine Group (-NH₂): The amino group at the 6-position is a key functional handle. It is a hydrogen bond donor and can act as a basic center. Crucially, this primary amine provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of analogs. mdpi.com Derivatization at this position can be used to explore structure-activity relationships (SAR) systematically, which is a fundamental aspect of drug discovery. jchemrev.com For instance, the amine can be acylated, alkylated, or used to form Schiff bases, leading to new chemical entities with potentially enhanced or novel biological activities. mdpi.com

The combination of these three components makes this compound a valuable intermediate and a target for investigation in its own right. Its structure offers a template for creating analogs to probe interactions with various biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₂S₂ |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | This compound |

Overview of Current Research Trajectories for Related Chemical Entities

Current research on chemical entities related to this compound is multifaceted, primarily focusing on medicinal chemistry applications. The 2-aminobenzothiazole (B30445) scaffold, a close relative, is a highly reactive and versatile starting material for constructing a wide range of pharmacologically active heterocycles. nih.gov

Key research areas for related benzothiazole derivatives include:

Anticancer Agents: Many substituted benzothiazoles are being investigated for their antiproliferative properties. nih.gov For example, derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their activity against various cancer cell lines, including breast, liver, and colon cancer. nih.govresearchgate.net Some of these compounds are designed as inhibitors of specific enzymes crucial for cancer cell survival, such as kinases (e.g., PI3K, AKT) and carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII. researchgate.netresearchgate.net

Enzyme Inhibition: Benzothiazole sulfonamides are a well-established class of carbonic anhydrase inhibitors. researchgate.net Research focuses on designing isoform-selective inhibitors to target specific diseases, such as glaucoma or certain types of cancer, while minimizing side effects. nih.gov

Antimicrobial Agents: The benzothiazole nucleus is a common feature in compounds developed for their antibacterial and antifungal activities. researchgate.net Researchers continue to synthesize new derivatives to combat drug-resistant microbial strains. ekb.eg

Neuroprotective Agents: The benzothiazole structure is found in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), which has spurred further investigation into derivatives with potential neuroprotective effects. ekb.egjyoungpharm.org

The synthesis of 6-N-functionalized derivatives of 2-aminobenzothiazoles is a common strategy to develop new compounds with high anti-inflammatory and antitumor activity. mdpi.com This highlights the strategic importance of the 6-amino substitution pattern present in the subject compound of this article.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14(11,12)8-10-6-3-2-5(9)4-7(6)13-8/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAVIHVJYPJDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Spectrum of 2 Methylsulfonyl 1,3 Benzothiazol 6 Amine Derivatives

Investigations into Anticancer Potential

Derivatives of the benzothiazole (B30560) nucleus have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit the growth of cancer cells. researchgate.netresearchgate.net

A significant body of research has focused on the cytotoxic effects of benzothiazole derivatives against a panel of human cancer cell lines. Studies have shown that modifications to the benzothiazole core can lead to potent activity against cancers of the cervix, breast, lung, and prostate.

For instance, certain nitrophenyl sulphonamide and ter-butyl sulphonamide-based methylsulfonyl benzothiazoles have shown potent anticancer activities against the HeLa (cervical cancer) cell line, with IG50 values of 0.22 µM and 0.6 µM, respectively. nih.govtandfonline.com Other sulphonamide-based benzothiazole derivatives displayed modest anti-cancer activity against MCF-7 (breast cancer), HeLa, and MG63 (human osteosarcoma) cell lines. nih.govtandfonline.com

Substituted chlorophenyl oxothiazolidine based benzothiazoles were found to be effective against the HeLa cell line, inducing 96.8% inhibition with an IC50 value of 9.76 µM. tandfonline.com Similarly, carbohydrazide-containing benzothiazole derivatives have exhibited potent activity against prostate cancer cell lines PC-3 and LNCaP, with IC50 values of 19.9 ± 1.17 µg/mL and 11.2 ± 0.79 µg/mL, respectively. tandfonline.com

Further studies have identified benzothiazole derivatives with strong antiproliferative effects on MiaPaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cell lines. tandfonline.com A new series of benzothiazole derivatives also revealed good cytotoxic effects toward the human breast cancer MCF-7 cell line, with some compounds being more potent than the reference drug cisplatin. nih.gov In the context of lung cancer, certain synthesized benzothiazole derivatives showed mild cytotoxic properties against the LungA549 cell line. jnu.ac.bd Additionally, indole-based benzothiazole derivatives have demonstrated significant anticancer activity against four cancer cell lines: HT-29 (colon), H460 (lung), A549 (lung), and MDA-MB-231 (breast), with IC50 values as low as 0.024 µM for HT-29. nih.govtandfonline.com

| Derivative Type | Cancer Cell Line | Activity (IC₅₀/IG₅₀) | Reference |

|---|---|---|---|

| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa (Cervical) | 0.22 µM | nih.govtandfonline.com |

| Ter-butyl sulphonamide based methylsulfonyl benzothiazole | HeLa (Cervical) | 0.6 µM | nih.govtandfonline.com |

| Sulphonamide scaffold based acetamide (B32628) benzothiazole | MCF-7 (Breast) | 34.5 µM | nih.govtandfonline.com |

| Sulphonamide scaffold based acetamide benzothiazole | HeLa (Cervical) | 44.15 µM | nih.govtandfonline.com |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29 (Colon) | 0.024 µM | nih.govtandfonline.com |

| Chlorobenzyl indole semicarbazide benzothiazole | H460 (Lung) | 0.29 µM | nih.govtandfonline.com |

| Chlorobenzyl indole semicarbazide benzothiazole | A549 (Lung) | 0.84 µM | nih.govtandfonline.com |

| Chlorobenzyl indole semicarbazide benzothiazole | MDA-MB-231 (Breast) | 0.88 µM | nih.govtandfonline.com |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical) | 9.76 µM | tandfonline.com |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 µg/mL | tandfonline.com |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 µg/mL | tandfonline.com |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (Lung) | 68 µg/mL | jnu.ac.bd |

The antitumor potential of benzothiazole derivatives has been extensively evaluated using various in vitro models. nih.gov These studies confirm the cytotoxic findings and provide further insight into the antiproliferative capabilities of these compounds. For example, benzothiazole and 1,3,4-oxadiazole-2-thione derivatives have exhibited remarkable activities against CCRF-CEM (leukemia) cell lines. nih.gov

Research on 2- or 6-substituted benzothiazole-naphthoquinone derivatives demonstrated their cytotoxic activity against L1210 (leukemia) and SNU-1 (gastric carcinoma) cells. nih.gov Interestingly, the position of substitution on the benzothiazole ring influenced the potency, with 6-substituted derivatives generally showing higher potencies. nih.gov However, a 2-substituted compound with a methyl group exhibited superior antitumor activity against L1210 and SNU-1 cell lines, with an ED50 value comparable to the standard drug adriamycin. nih.gov This same compound also showed significant antitumor activity in an in vivo model using mice bearing S-180 sarcoma cells. nih.gov

The microenvironment of solid tumors is often characterized by hypoxia (low oxygen levels), which can contribute to resistance to conventional cancer therapies. Benzothiazole derivatives are being explored as potential agents effective against hypoxic tumors. researchgate.net This activity is linked to their ability to inhibit tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX. researchgate.netnih.gov CAs are metalloenzymes that play a role in regulating pH, and their inhibition can disrupt the survival of cancer cells in the acidic, hypoxic tumor microenvironment. researchgate.net While direct studies on 2-(methylsulfonyl)-1,3-benzothiazol-6-amine are limited in this specific context, the broader class of sulfonamide-containing benzothiazoles are recognized as effective CA inhibitors, suggesting a promising avenue for developing agents against hypoxic tumors. researchgate.netnih.govsemanticscholar.org

Antimicrobial Efficacy Studies

In addition to their anticancer properties, benzothiazole derivatives have been investigated for their efficacy against a wide range of microbial pathogens, including bacteria and fungi. researchgate.netresearchgate.net

Derivatives of benzothiazole have shown a broad spectrum of antibacterial activity. Sulfonamide analogues of benzothiazole, for instance, have demonstrated potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 6.2 µg/mL. nih.gov Certain benzothiazole derivatives clubbed with isatin (B1672199) showed excellent activity against E. coli (MIC = 3.1 µg/mL) and P. aeruginosa (MIC = 6.2 µg/mL), even more potent than the reference drug ciprofloxacin. nih.gov

Other studies have highlighted 2,6-disubstituted benzothiazole derivatives as being highly active against Moraxella catarrhalis with an MIC of 4 µg/mL. nih.gov N-(thiazol-2-yl)benzenesulfonamide derivatives have also displayed potent antibacterial activity against multiple strains, with an isopropyl substituted derivative showing a low MIC of 3.9 μg/mL against S. aureus and Achromobacter xylosoxidans. nih.gov

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Sulfonamide analogue of benzothiazole (66c) | P. aeruginosa, S. aureus, E. coli | 3.1–6.2 µg/mL | nih.gov |

| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 µg/mL | nih.gov |

| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | 6.2 µg/mL | nih.gov |

| 2,6-disubstituted benzothiazole (130a, 130b, 130c) | Moraxella catarrhalis | 4 µg/mL | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 µg/mL | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 µg/mL | nih.gov |

| 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c) | S. aureus | 0.025 mM | nih.gov |

| 2-benzylthiobenzothiazole derivatives (124, 125) | B. subtilis, S. aureus | Good (ZOI = 9–11 mm) | nih.gov |

The antifungal potential of benzothiazole derivatives has also been well-documented. nih.gov Research has shown that certain benzannelated 1,3-thiazole derivatives display promising antibacterial and antifungal activities. nih.gov One study found that derivatives with a 4-hydroxyphenyl substituent at the 2-position of the benzo[d]thiazole nucleus showed significant activity (MIC 50–75 μg/mL) against all tested bacterial and fungal strains. nih.gov

In another study evaluating 10 benzothiazole derivatives, compounds carrying chlorine substituents on the benzothiazole ring were found to be particularly effective. researchgate.net One such derivative was identified as the most potent against Candida krusei, with a MIC50 value of 1.95 µg/mL. researchgate.net Further research has identified heteroaryl derivatives of benzothiazole with good antifungal activity, with some compounds showing better potency against Trichoderma viride (MIC/MFC at 0.06/0.11 mg/mL) than the reference drugs ketoconazole (B1673606) and bifonazole. mdpi.com

| Derivative Type | Fungal Strain | Activity (MIC/MFC/MIC₅₀) | Reference |

|---|---|---|---|

| Benzothiazole derivative with chlorine substituent (4d) | Candida krusei | 1.95 µg/mL (MIC₅₀) | researchgate.net |

| 4-hydroxyphenyl substituted benzo[d]thiazole (13, 14) | Various fungi | 50–75 µg/mL (MIC) | nih.gov |

| 1-(p-tolyl)phthalazine substituted benzothiazole (2d) | Trichoderma viride | 0.06/0.11 mg/mL (MIC/MFC) | mdpi.com |

| Heteroaryl benzothiazole derivative (2i) | Trichoderma viride | 0.06/0.11 mg/mL (MIC/MFC) | mdpi.com |

| Heteroaryl benzothiazole derivative (3b) | Trichoderma viride | 0.06/0.11 mg/mL (MIC/MFC) | mdpi.com |

| Heteroaryl benzothiazole derivative (6) | Trichoderma viride | 0.06/0.11 mg/mL (MIC/MFC) | mdpi.com |

Enzyme Inhibition Profiling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels. mdpi.com The inhibition of VEGFR-2 is a key strategy in cancer therapy to control tumor growth and metastasis. researchgate.net Benzothiazole-based derivatives have emerged as effective inhibitors of various enzymes, including VEGFR-2. nih.gov

Research has led to the design and synthesis of novel benzoxazole/benzothiazole derivatives evaluated for their VEGFR-2 inhibitory activity. researchgate.net In one study, a series of 2-aminobenzothiazole (B30445) hybrids were synthesized and tested. nih.gov Compound 4a , a hybrid of 2-aminobenzothiazole and thiazolidine-2,4-dione, emerged as a potent inhibitor of VEGFR-2 with an IC50 value of 91 nM, comparable to the standard drug Sorafenib (IC50 of 53 nM). nih.govtandfonline.com Another compound from a different series, 4c , also demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.12 µM, nearly equipotent to Sorafenib's 0.10 µM. researchgate.net

Further studies on 1,3,4-thiadiazole-based derivatives also showed significant promise, with compounds 28b and 31a exhibiting potent inhibitory activity against VEGFR-2, with IC50 values of 0.008 µM and 0.009 µM, respectively. nih.gov These findings highlight the potential of the benzothiazole scaffold in developing powerful VEGFR-2 inhibitors. mdpi.commdpi.com The structural design often involves linking the benzothiazole core to other heterocyclic moieties like thiazolidinones or ureas to optimize interaction with the kinase's active site. researchgate.nettandfonline.com

| Compound | Description | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 4a | 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid | 0.091 | Sorafenib | 0.053 |

| 4c | Benzothiazole derivative | 0.12 | Sorafenib | 0.10 |

| 4b | Benzothiazole derivative | 0.13 | Sorafenib | 0.10 |

| 28b | 1,3,4-thiadiazole-based derivative | 0.008 | Pazopanib | 0.010 |

| 31a | 1,3,4-thiadiazole-based derivative | 0.009 | Pazopanib | 0.010 |

Studies on Falcipain Inhibition

Falcipains are cysteine proteases found in the malaria parasite Plasmodium falciparum. rsc.orgnih.gov Falcipain-2, in particular, plays a crucial role in degrading host hemoglobin to provide amino acids for the parasite, making it a key target for antimalarial drugs. nih.govnih.gov Benzothiazole derivatives have been investigated as potential inhibitors of these essential parasitic enzymes. rsc.orgnih.gov

In a study focused on developing novel falcipain inhibitors, compounds with benzothiazole and triazole cores were designed and synthesized. rsc.org These compounds were evaluated for their ability to inhibit falcipain-2 and falcipain-3. rsc.org Two specific compounds, 41 and 42 , were predicted through docking studies to interact with polar residues within the S2 pockets of both falcipain-2 and falcipain-3, and subsequent biological evaluation confirmed their inhibitory activity against both enzymes. rsc.orgchem960.com

Compound 41 not only inhibited the enzymes but also demonstrated activity against chloroquine-resistant cultured P. falciparum parasites at low micromolar concentrations. rsc.org The evaluation of these compounds against mammalian cysteine proteases of the papain family suggested that the targeted polar residues in the S2 pocket could be exploited for designing selective inhibitors against falcipains. rsc.org This research underscores the potential of benzothiazole analogs as a foundation for developing new antimalarial agents. eurekaselect.com

| Compound | Target Enzyme(s) | Key Finding |

|---|---|---|

| 41 | Falcipain-2, Falcipain-3 | Inhibited both enzymes and showed activity against cultured P. falciparum. rsc.org |

| 42 | Falcipain-2, Falcipain-3 | Inhibited both enzymes based on predicted interactions with the S2 pocket. rsc.org |

Investigations into Endothelial Lipase (B570770) Inhibition

Endothelial lipase (EL) is a key enzyme in the metabolism of high-density lipoprotein (HDL). nih.govacs.org Inhibition of EL can lead to increased plasma HDL levels, which is considered a potential therapeutic strategy for treating atherosclerosis. nih.govacs.org A series of sulfonylated benzothiazoles, structurally related to this compound, have been specifically investigated as potent and selective inhibitors of EL. nih.gov

The introduction of an α-sulfone moiety to a benzothiazole series of EL inhibitors was found to significantly increase potency. nih.govacs.org Structure-activity relationship (SAR) studies explored various substitutions on the benzothiazole core. For instance, the benzyl (B1604629) sulfone derivative 11 was identified as a lead compound for further development due to its improved potency in mouse plasma (IC50 = 77 nM) while maintaining similar potency in human serum (IC50 = 76 nM). nih.gov

Optimization of this series for selectivity against hepatic lipase and for favorable pharmacokinetic properties led to the discovery of compound 24 . nih.gov While this compound showed good in vitro potency and bioavailability, it did not produce the expected increase in HDL in a mouse pharmacodynamic model. nih.gov Further efforts to reduce the molecular weight and polarity in a related series of benzothiazoles with a cyano group led to compound 8i , which demonstrated potent EL activity and an acceptable ADME profile, allowing for further preclinical evaluation. nih.govx-mol.net

| Compound | Description | EL IC50 (nM) in Human Serum | EL IC50 (nM) in Mouse Plasma |

|---|---|---|---|

| 11 | Benzyl sulfone derivative | 76 | 77 |

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), a neurodegenerative disorder characterized by cognitive decline. nih.govnih.gov The benzothiazole scaffold has been incorporated into the design of multifunctional ligands aimed at targeting various aspects of AD pathology, including AChE inhibition. nih.gov

A novel series of benzothiazole–piperazine hybrids were rationally designed and synthesized as multifunctional agents for AD. nih.gov These compounds were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The synthesized hybrids displayed a range of inhibitory activity from modest to strong. nih.gov

Among the tested molecules, compound 12 emerged as the most potent, exhibiting effective and selective inhibition against AChE with an IC50 value of 2.31 μM. nih.gov This compound demonstrated an uncompetitive mode of inhibition. nih.gov In another study, a series of 14 new benzothiazoles were synthesized, with compound 4f showing significant inhibitory activity against AChE, with an IC50 value of 23.4 ± 1.1 nM. nih.gov These findings suggest that benzothiazole derivatives, including those with a methanesulfonyl group, are promising candidates for the development of new therapies for Alzheimer's disease. nih.govresearchgate.net

| Compound | Description | AChE IC50 |

|---|---|---|

| 12 | N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide | 2.31 µM |

| 4f | Benzothiazole derivative | 23.4 nM |

Neuropharmacological Research

Assessment of Anticonvulsant Activity

Derivatives of the benzothiazole nucleus have been extensively evaluated for their anticonvulsant properties in various preclinical models. nih.govresearchgate.net The primary screening methods used include the maximal electroshock (MES) seizure test, which indicates an ability to prevent seizure spread, and the pentylenetetrazole (PTZ) induced seizure test, which can identify compounds that raise the seizure threshold. nih.govjapsonline.com

In one study, novel N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides were synthesized and evaluated. nih.gov The results showed that compounds with substitutions on the 3-position of the benzene sulfonamide were more active than those with 4-position substitutions. Compound 8 was the most potent agent in the PTZ test, while compound 9 showed better results than the standard drug phenytoin (B1677684) in the MES test, particularly in the flexion phase (1.8 ± 0.37s) and recovery time. nih.gov

Another benzothiazole derivative, 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124), demonstrated a broad spectrum of anticonvulsant activity. It was effective in preventing seizures induced by maximal electroshock, sound stimuli in DBA/2 mice, and photic stimulation in baboons. nih.gov This wide range of activity suggests a significant potential for benzothiazole derivatives in the management of epilepsy. researchgate.netnih.gov

| Compound | Phase | Result (seconds, mean ± SEM) | Standard (Phenytoin) |

|---|---|---|---|

| 9 | Flexion | 1.8 ± 0.37 | 3.6 ± 0.68 |

| Extension | 8.4 ± 0.68 | 12.8 ± 0.86 | |

| Recovery | 145.2 ± 3.42 | 171.8 ± 2.92 |

Modulation of Neurotransmitter Systems (e.g., GABAergic Transmission)

The mechanism of action for the anticonvulsant effects of benzothiazole derivatives has been a subject of investigation, particularly concerning their interaction with major neurotransmitter systems. The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain, and many anticonvulsant drugs act by enhancing GABAergic transmission.

However, studies on the compound 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124) suggest a mechanism distinct from GABAergic modulation. This compound was found to be inactive against seizures provoked by GABA antagonists like bicuculline. nih.gov In contrast, it was effective against convulsions induced by inhibitors of GABA synthesis. nih.gov

Further investigation revealed that PK 26124 effectively prevented seizures induced by the excitatory amino acids L-glutamate and kainate. nih.gov This profile of activity strongly suggests that its anticonvulsant effects are mediated through the antagonism of excitatory dicarboxylic amino acid neurotransmission, rather than by potentiating the GABA system. nih.gov This indicates that benzothiazole derivatives may offer an alternative mechanism for seizure control by targeting glutamate (B1630785) pathways.

Neuroprotective Potential

Derivatives of the 2-(methylsulfonyl)-1,3-benzothiazole-6-amine scaffold have emerged as promising candidates for the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease (AD). Research has focused on creating multifunctional ligands that can address the complex, multifactorial nature of such diseases. nih.govresearchgate.netresearchgate.net

A series of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides were designed and synthesized as multifunctional agents for AD. nih.gov These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in cognitive function, and to prevent the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's pathology. nih.govresearchgate.net

One of the standout compounds from this series, designated as compound 12 , demonstrated a balanced profile of activities. It was found to be an effective and selective inhibitor of AChE. nih.govresearchgate.net Furthermore, it showed significant capabilities in inhibiting the aggregation of Aβ1-42 and disaggregating existing fibrils. nih.govresearchgate.net Studies using confocal laser scanning microscopy validated the compound's ability to interfere with fibril formation. nih.govresearchgate.net

Crucially, this derivative also exhibited neuroprotective properties by impeding the loss of cell viability in SHSY-5Y neuroblastoma cells subjected to hydrogen peroxide (H₂O₂)-induced neurotoxicity. nih.govresearchgate.net In animal models, the compound significantly improved cognition and spatial memory in mice with scopolamine-induced memory deficits, highlighting its potential as a lead compound for further development in Alzheimer's therapy. nih.govresearchgate.net

Table 1: Neuroprotective and Associated Activities of a Key N-(6-methanesulfonyl-benzothiazol-2-yl) Derivative

| Activity Assessed | Compound | Result | Source |

| Acetylcholinesterase (AChE) Inhibition | Compound 12 | IC₅₀ = 2.31 µM | nih.govresearchgate.net |

| Aβ₁₋₄₂ Aggregation Inhibition | Compound 12 | 53.30% | nih.govresearchgate.net |

| Neuroprotection | Compound 12 | Impeded H₂O₂-induced cell viability loss | nih.govresearchgate.net |

| Cognitive Improvement | Compound 12 | Significantly improved scopolamine-induced memory deficit | nih.govresearchgate.net |

Other Pharmacological Activity Assessments

Beyond neuroprotection, derivatives of the benzothiazole core structure have been investigated for a range of other pharmacological effects.

The potential of benzothiazole derivatives in managing diabetes has been an area of active research. A specific series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides were synthesized and evaluated for their in vivo antidiabetic properties. ed.ac.uknih.govresearchgate.net In a rat model of non-insulin-dependent diabetes mellitus (NIDDM), several of these compounds demonstrated a significant ability to lower plasma glucose levels. ed.ac.uknih.govresearchgate.net

The proposed mechanism for this activity involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in regulating glucocorticoid levels that can impact glucose metabolism. ed.ac.ukresearchgate.net Docking studies with the most active compounds indicated potential hydrogen bond interactions with the catalytic amino acid residues of 11β-HSD1. ed.ac.uk

Other research has explored different mechanisms. For instance, certain benzothiazole derivatives were found to increase the rate of glucose uptake in L6 myotubes in a manner dependent on AMP-activated protein kinase (AMPK), a key cellular energy sensor. acs.orgnih.gov One such compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, increased glucose uptake by 2.5-fold compared to control cells and elevated the presence of the GLUT4 glucose transporter in the plasma membrane of myotubes. acs.orgnih.gov Subcutaneous administration of this compound to hyperglycemic mice lowered their blood glucose levels towards a normal range. acs.orgnih.gov

Table 2: In Vivo Antidiabetic Activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

| Compound Substitution (at position 6) | Activity | Source |

| -H | Significant glucose lowering | ed.ac.uk |

| -F | Significant glucose lowering | ed.ac.uk |

| -Cl | Most active | ed.ac.uk |

| -Br | Most active | ed.ac.uk |

| -CH₃ | Significant glucose lowering | ed.ac.uk |

Benzothiazole derivatives have been widely investigated for their anti-inflammatory potential. pcbiochemres.com A study focusing on new derivatives bearing benzenesulphonamide and carboxamide moieties reported significant in vivo anti-inflammatory and analgesic activities. nih.gov In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, compounds 17c and 17i showed potent inhibition of edema. nih.gov For example, compound 17c inhibited edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. nih.gov These effects were comparable to the standard anti-inflammatory drug celecoxib (B62257). nih.gov

The mechanism of action for the anti-inflammatory effects of some benzothiazole derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Some derivatives have also been shown to reduce levels of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival, thereby mediating inflammation. nih.gov

Reactive oxygen species (ROS) contribute to oxidative stress, which is implicated in numerous diseases. The antioxidant potential of benzothiazole derivatives has been explored through various assays. niscair.res.in A series of benzothiazol-2-yl-hydrazone derivatives were synthesized and screened for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. niscair.res.in Several of these compounds, particularly those bearing methoxy (B1213986) groups, exhibited promising antioxidant activity, in some cases superior to the standard antioxidant, ascorbic acid. niscair.res.in

Another study evaluated coumarin-substituted benzothiazole derivatives. One compound, SC-7 , showed good in-vitro antioxidant activity via DPPH radical scavenging. Subsequent in-vivo studies in mice with Ehrlich Ascites Carcinoma (EAC) demonstrated that this compound could reduce levels of lipid peroxidation while increasing the levels of the antioxidant enzymes glutathione (B108866) S-transferase (GST) and catalase (CAT). Other studies using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays have also confirmed the significant radical scavenging potential of various synthesized benzothiazole derivatives. researchgate.net

Table 3: Antioxidant Activity of Selected Benzothiazole Derivatives

| Derivative Class | Assay Method | Key Finding | Source |

| Benzothiazol-2-yl-hydrazones | DPPH Scavenging | Methoxy-substituted compounds showed activity better than ascorbic acid. | niscair.res.in |

| Coumarin-substituted benzothiazoles | DPPH & In-vivo | Reduced lipid peroxidation and increased antioxidant enzyme levels (GST, CAT). | |

| 2-Aryl benzothiazoles | DPPH & ABTS Scavenging | Showed significant radical scavenging potential, comparable to ascorbic acid at 100µg/ml in ABTS assay. | researchgate.net |

| Benzothiazole-thiazolidinone | DPPH & Hydroxy Radical Scavenging | Activity was dose-dependent and influenced by chemical substituents. | ijprajournal.com |

The benzothiazole scaffold is present in various compounds that have been investigated for activity against a wide range of viruses. mdpi.comnih.gov Research has identified benzothiazole derivatives with inhibitory effects against viruses such as Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), influenza viruses, and herpes simplex virus (HSV). nih.govacs.orgtandfonline.com

For instance, a disulphonamide analogue of benzothiazole was identified as a potent anti-HCV agent that selectively targets the viral protein NS5A. nih.gov Other benzothiazole carboxamide derivatives have also been reported as HCV replicon inhibitors. nih.gov In the context of HIV, derivatives have been developed as protease inhibitors, with some showing pronounced broad-spectrum activity against wild-type and multi-drug resistant strains. nih.gov

More recently, newly synthesized benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were evaluated for their in vitro antiviral activity against a panel of viruses, including HSV-1, hepatitis A virus (HAV), and coxsackievirus B4 (CBV4). acs.org Several compounds were found to cause a viral reduction of 50% or more against these viruses. acs.org

The pain-relieving potential of benzothiazole derivatives has been confirmed in preclinical models. nih.gov The acetic acid-induced writhing test, a model for visceral pain, has been used to evaluate analgesic activity. In one study, N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative, at a dose of 100 mg/kg, produced a significant reduction in the number of writhes in mice, with inhibition percentages reaching 81% and 75%, respectively, after 10 minutes. researchgate.net This effect was comparable to the standard drug diclofenac (B195802) sodium. researchgate.net

The hot plate test, which measures response to thermal pain, is another common model. meliordiscovery.com Studies have shown that some benzothiazole derivatives can significantly increase the latency period for pain response in this test, indicating a central analgesic effect. nih.govresearchgate.net For example, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide groups were found to have ED₅₀ values comparable to celecoxib in this assay. nih.gov

Anti-malarial Activity

The benzothiazole scaffold is a significant pharmacophore in the development of new anti-malarial agents. nih.govmalariaworld.org Research has shown that derivatives of 6-aminobenzothiazole (B108611), a core component of the target compound, exhibit promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

In one study, a series of 2-substituted 6-aminobenzothiazole derivatives were evaluated for their in vitro anti-malarial properties against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum. researchgate.net The precursor compounds were 6-nitrobenzothiazoles, which were then reduced to the corresponding 6-amino derivatives. The substitution at the 2-position was found to be a critical determinant of the compound's anti-parasitic efficacy. nih.gov For instance, the introduction of various amine-containing side chains at the C-2 position significantly influenced the activity. researchgate.net

One of the most active compounds identified in these studies was a 6-aminobenzothiazole derivative substituted at the 2-position with a complex amine side chain, designated as product C7. This compound demonstrated potent activity against the W2 strain of P. falciparum. Another promising molecule, a 2-substituted 6-nitrobenzothiazole (B29876) (product A12), also showed significant anti-malarial effects. researchgate.net These findings underscore that the 6-amino (or its nitro precursor) and various 2-position substituents on the benzothiazole ring are crucial for anti-malarial action. banglajol.info The anti-plasmodial activity of these compounds is believed to be active on all stages of the parasite's life cycle, with some derivatives showing marked activity on mature schizonts and others on young schizont forms. researchgate.net

| Compound Series | Core Structure | Substitution at C-2 | Target | Observed Activity |

|---|---|---|---|---|

| A | 6-Nitrobenzothiazole | Various alkylamines | P. falciparum (W2, 3D7 strains) | Compound A12 showed significant anti-plasmodial activity. researchgate.net |

| B | 6-Aminobenzothiazole | Various alkylamines | P. falciparum (W2, 3D7 strains) | Generally active against the parasite. researchgate.net |

| C | Anthranilic acids of 6-aminobenzothiazole | Various alkylamines | P. falciparum (W2 strain) | Compound C7 was identified as a potent anti-malarial candidate. researchgate.net |

| 3b | 6-Nitrobenzothiazole | Piperidine derivative | P. falciparum | Showed potent inhibition of parasitemia, with an IC50 value comparable to chloroquine (B1663885) after 48 hours. banglajol.info |

Anthelmintic Activity

Derivatives of 2-aminobenzothiazole have been investigated for their potential to treat helminth infections. researchgate.netijnrd.org A study involving the synthesis of a series of 2-amino-6-substituted benzothiazoles demonstrated significant anthelmintic activity against earthworm species, which are commonly used for initial screening. researchgate.net The nature of the substituent at the 6-position of the benzothiazole ring played a key role in the observed efficacy.

In this research, various groups such as chloro, bromo, methyl, and methoxy were introduced at the 6-position. The anthelmintic activity was determined by measuring the time taken for paralysis and death of the worms upon exposure to the test compounds. researchgate.net The results were compared against the standard drug, mebendazole.

The findings revealed that compounds with electron-withdrawing groups at the 6-position, such as chloro and bromo, exhibited potent anthelmintic activity. For example, 2-amino-6-chlorobenzothiazole (B160215) and 2-amino-6-bromobenzothiazole (B93375) were found to be particularly effective, causing paralysis and death of the worms in a shorter time compared to other derivatives. researchgate.net This suggests that the electronegativity and size of the substituent at this position are important factors for activity.

| Compound Name | Substitution at C-6 | Time for Paralysis (min) | Time for Death (min) |

|---|---|---|---|

| 2-amino-6-chlorobenzothiazole | -Cl | 19 | 41 |

| 2-amino-6-bromobenzothiazole | -Br | 21 | 45 |

| 2-amino-6-methylbenzothiazole | -CH3 | 28 | 59 |

| 2-amino-6-methoxybenzothiazole | -OCH3 | 35 | 72 |

| Mebendazole (Standard) | N/A | 15 | 35 |

*Data derived from a study on Pheretima posthuma. researchgate.net

Molecular Mechanisms of Action for 2 Methylsulfonyl 1,3 Benzothiazol 6 Amine Analogs

Investigation of Inhibition of Nucleic Acid Synthesis

A significant mechanism of action for certain benzothiazole (B30560) analogs is the inhibition of nucleic acid synthesis, primarily through the targeting of bacterial type IIA topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the correct topology of DNA during replication, transcription, and repair, making them validated targets for antibacterial agents. sci-hub.senih.gov

Benzothiazole-based compounds have been developed as ATP-competitive inhibitors that bind to the ATPase active site located on the GyrB (gyrase) and ParE (topoisomerase IV) subunits. sci-hub.se This binding action prevents the enzymes from carrying out their essential functions, leading to a disruption of DNA replication and ultimately bacterial cell death.

Research has led to the discovery of benzothiazole derivatives with potent inhibitory activity. For instance, one study identified a 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid derivative as a powerful gyrase inhibitor. nih.gov Further optimization of a benzothiazole scaffold led to compound 27, which demonstrated excellent, low nanomolar inhibition of gyrase and topoisomerase IV across multiple bacterial species, including E. coli, A. baumannii, and P. aeruginosa. nih.gov The development of these compounds underscores the potential of the benzothiazole scaffold in creating potent inhibitors of nucleic acid synthesis. nih.govnih.gov

| Enzyme Target | Organism | IC₅₀ (nM) |

|---|---|---|

| DNA Gyrase | E. coli | <10 |

| DNA Gyrase | A. baumannii | 15.6 |

| DNA Gyrase | P. aeruginosa | <10 |

| Topoisomerase IV | E. coli | 320 |

| Topoisomerase IV | A. baumannii | <10 |

| Topoisomerase IV | P. aeruginosa | 29 |

Characterization of Selective Protein Thiol Blocking Activity

Analogs such as Methylsulfonyl Benzothiazole (MSBT) have been identified as highly selective and reactive reagents for blocking protein thiols. Protein cysteine residues and their thiol groups are targets of numerous post-translational modifications that are fundamental for maintaining cellular redox homeostasis and signaling.

MSBT reacts with thiols via a nucleophilic aromatic substitution mechanism, displacing methyl sulfonic acid. This reaction is highly specific for protein thiols, with no significant reactivity observed towards other biologically relevant nucleophiles like lysine (B10760008) or histidine. The high reactivity of MSBT with alkylthiols occurs readily in aqueous solutions, making it a valuable tool for studying protein chemistry and post-translational modifications. The resulting thiol-blocking adducts (RS-Bt) are stable under common experimental conditions, including in the presence of reducing agents like TCEP or DTT.

Analysis of Compound-Target Binding Affinities and Interactions

The biological activity of 2-(methylsulfonyl)-1,3-benzothiazol-6-amine analogs is directly related to their binding affinity for specific molecular targets. Structure-activity relationship (SAR) studies have been crucial in optimizing these interactions to enhance potency and selectivity. Various analogs have been shown to bind with high affinity to a range of enzymes, with inhibitory concentrations often in the nanomolar to low micromolar range.

Docking studies and co-complex structural analyses have provided detailed insights into these binding interactions. For example, a 2-aminobenzothiazole (B30445) derivative (compound 34) was found to interact tightly with the MET Y1230H mutant through several hydrogen bonds. nih.gov Similarly, molecular docking of thiazole-methylsulfonyl derivatives into the active site of carbonic anhydrase revealed stable interaction networks. nih.gov These computational studies, combined with quantitative binding data, are essential for the rational design of more effective and target-specific inhibitors.

| Compound Class | Enzyme Target | IC₅₀ Value | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole analog | CSF1R Kinase | 1.4 nM | nih.gov |

| 2-Aminobenzothiazole analog | PI3Kβ | 0.02 µM | nih.gov |

| 2-Aminobenzothiazole analog | MET Tyrosine Kinase | 4 nM | nih.gov |

| Thiazole-methylsulfonyl derivative (2h) | Carbonic Anhydrase II | 38.50 µM | researchgate.net |

| Benzothiazole derivative (4f) | Acetylcholinesterase (AChE) | 23.4 nM | anadolu.edu.tr |

| Benzothiazole derivative (4f) | Monoamine Oxidase B (MAO-B) | 40.3 nM | anadolu.edu.tr |

| Benzothiazole-oxadiazole analog | Urease | 16.16 - 105.32 µM | researchgate.net |

Elucidation of Specific Enzyme Inhibition Pathways

Derivatives of the benzothiazole scaffold have been shown to inhibit a wide array of specific enzymes, thereby disrupting critical biological pathways. The diversity of these targets highlights the chemical versatility of the benzothiazole nucleus.

Carbonic Anhydrases (CAs): Thiazole-methylsulfonyl derivatives have been investigated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov These zinc-containing metalloenzymes are involved in crucial physiological processes like pH regulation and fluid balance. Studies suggest that both the thiazole (B1198619) ring and the methylsulfonyl group are important for the inhibitory activity against these enzymes. nih.govresearchgate.net

Protein Kinases: The 2-aminobenzothiazole core is a key feature in a multitude of kinase inhibitors. Kinases are involved in signal transduction pathways that control cell proliferation, metabolism, and migration. nih.gov Specific analogs have demonstrated potent, low-nanomolar inhibition of receptor tyrosine kinases like CSF1R and MET, as well as serine/threonine kinases such as Aurora B and PI3Kβ. nih.gov This inhibition can block aberrant signaling pathways that drive cancer progression.

Cholinesterases and Monoamine Oxidases: In the context of neurodegenerative diseases like Alzheimer's, benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.tr Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition can have neuroprotective effects. Compound 4f, for instance, showed potent inhibition of both enzymes with IC₅₀ values of 23.4 nM and 40.3 nM, respectively. anadolu.edu.tr

Studies on Modulation of Cellular and Metabolic Pathways

The specific inhibition of enzymes by benzothiazole analogs translates into the modulation of broader cellular and metabolic pathways. By targeting key nodes in signaling networks, these compounds can exert significant effects on cell behavior and physiology.

For example, the inhibition of kinases in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways can disrupt multiple biological processes in cancer cells simultaneously. nih.gov Certain 2-aminobenzothiazole compounds have been shown to inhibit the PI3Kγ enzyme, a potential mechanism for their anticancer properties. acs.orgresearchgate.net The concurrent inhibition of the AKT and ERK pathways by some derivatives may explain their efficacy in both anticancer and anti-inflammatory roles. nih.gov

In bacteria, targeting two-component systems, which are primary signal transduction pathways regulating metabolism, virulence, and antibiotic resistance, is another promising strategy. nih.gov The ability of 2-aminobenzothiazole-based inhibitors to interfere with histidine kinases in these systems highlights a mechanism for developing broad-spectrum antibacterial agents. nih.gov

Research into Synergistic Effects with Other Agents

The therapeutic potential of benzothiazole derivatives can be enhanced through combination with other agents. Research into these synergistic effects aims to improve treatment efficacy, overcome resistance, and allow for the use of lower, less toxic concentrations of drugs.

A notable example is the combination of the benzothiazole derivative 4l with the standard chemotherapeutic drug gemcitabine (B846). mdpi.com Studies in pancreatic cancer cell lines demonstrated that combinations of compound 4l and gemcitabine at low concentrations induced enhanced and synergistic effects on reducing cancer cell viability. mdpi.com This finding suggests that benzothiazole analogs could be valuable components of combination therapies, potentially leading to more effective clinical outcomes. mdpi.com

Structure Activity Relationship Sar Studies of 2 Methylsulfonyl 1,3 Benzothiazol 6 Amine Derivatives

Influence of Substituents at the C-2 Position of the Benzothiazole (B30560) Ring

The methylsulfonyl (-SO₂CH₃) group at the C-2 position is a strong electron-withdrawing moiety. This characteristic significantly influences the electronic properties and reactivity of the benzothiazole system. The presence of the methylsulfonyl group enhances the electrophilicity of the C-2 carbon, making it a good leaving group and thus susceptible to nucleophilic aromatic substitution. This reactivity is crucial for the interaction of these compounds with biological targets, such as cysteine residues in proteins.

A series of novel 4 and 5-substituted methylsulfonyl benzothiazole (MSBT) compounds, which also included modifications that could be analogous to substitutions at the 6-position, were synthesized and evaluated for their antimicrobial and anticancer activities. The findings from this study underscore the potential of the 2-methylsulfonyl benzothiazole scaffold as a template for developing potent therapeutic agents. Several derivatives demonstrated promising antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 50 μg/ml against selected bacterial and fungal species. Furthermore, specific derivatives, MSBT-07 and MSBT-12, exhibited significant growth inhibition of cervical cancer (HeLa) cell lines, with GI₅₀ values of 0.1 μM or less. nih.gov

Table 1: Anticancer and Antimicrobial Activity of Selected 2-(Methylsulfonyl)benzothiazole Derivatives

| Compound ID | Anticancer Activity (GI₅₀ against HeLa cells in μM) | Antimicrobial Activity (MIC range in μg/ml) |

|---|---|---|

| MSBT-07 | <0.1 | 4-50 |

| MSBT-12 | 0.1 | 4-50 |

| MSBT-11 | - | 4-50 |

| MSBT-14 | - | 4-50 |

| MSBT-19 | - | 4-50 |

| MSBT-27 | - | 4-50 |

Data sourced from Lad et al. (2017) nih.gov

Replacing the methylsulfonyl group with a methylthio (-SCH₃) group at the C-2 position can also yield biologically active compounds. While the methylthio group is less electron-withdrawing than the methylsulfonyl group, it still influences the electronic environment of the benzothiazole ring. In a series of substituted pyrimidine (B1678525) containing benzothiazole derivatives, a compound with a methylthio group demonstrated excellent anticancer activity with a high percentage of growth inhibition against lung, breast, and renal cancer cell lines. nih.gov

Effects of Substituents at the C-6 Position of the Benzothiazole Ring

The C-6 position of the benzothiazole ring is another critical site for substitution, with various functional groups significantly impacting the biological activity of the resulting derivatives.

The presence of an amine (-NH₂) group at the C-6 position is a key structural feature of the parent compound, 2-(methylsulfonyl)-1,3-benzothiazol-6-amine. The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The amino group, being a hydrogen bond donor and acceptor, can play a crucial role in the binding of the molecule to its biological target. For instance, in the context of anticancer activity, 2-aminobenzothiazole derivatives have been developed as potent inhibitors of various kinases. nih.gov

The nature of the substituent at the C-6 position can significantly influence the biological activity profile. Generally, the introduction of small lipophilic groups at the C-6 position of the benzothiazole ring has been shown to improve anticancer inhibitory activity. nih.gov

In various studies on benzothiazole derivatives, it has been observed that electron-donating groups at the C-6 position can enhance certain biological activities. For example, the presence of a methoxy (B1213986) group at C-6 has been associated with significant antiproliferative and apoptosis-inducing activities in human leukemia cells. nih.gov

Conversely, the introduction of electron-withdrawing groups at the C-6 position can also lead to potent biological activity, though often in different therapeutic areas. For instance, the presence of a nitro group at the C-6 position has been explored in the synthesis of anticancer agents. tandfonline.com

Correlation between Molecular Structure and Observed Biological Activity

The biological activity of this compound derivatives is intricately linked to their molecular structure. The interplay between the electronic and steric properties of the substituents at the C-2 and C-6 positions governs their interaction with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazole derivatives have provided insights into the structural requirements for anticancer activity. These studies often reveal that hydrophobic and electronic parameters are key determinants of potency. For instance, a GQSAR analysis of a series of benzothiazole derivatives indicated that the presence of hydrophobic groups at the R1 position (analogous to the C-2 substituent) potentiates anticancer activity. nih.govresearchgate.netchula.ac.th Furthermore, modifications at the R2 position (related to the C-6 substituent) with aryl and heteroaryl groups were found to increase the anticancer potential. chula.ac.th

The potent anticancer activity of certain 2-(methylsulfonyl)benzothiazole derivatives, as indicated by their low GI₅₀ values, suggests a strong correlation between the presence of the methylsulfonyl group and the observed cytotoxicity. nih.gov This is likely due to the enhanced reactivity of the C-2 position, facilitating covalent interactions with target proteins.

In the realm of antimicrobial activity, the SAR is also well-defined. The broad-spectrum activity of certain methylsulfonyl benzothiazole derivatives against both bacteria and fungi highlights the importance of this scaffold in developing new anti-infective agents. nih.gov The specific substitutions on the benzothiazole ring likely influence the compounds' ability to penetrate microbial cell walls and interact with essential enzymes.

Analysis of Benzothiazole Core Modifications on Activity

The benzothiazole scaffold is a versatile platform in medicinal chemistry, and modifications to its core structure can significantly influence its biological activity. Structure-activity relationship (SAR) studies focusing on the benzothiazole nucleus have revealed key insights into the structural requirements for various therapeutic effects, including antioxidant, photoprotective, and antimicrobial activities.

Isosteric replacement of other heterocyclic systems, such as benzimidazole (B57391), with the benzothiazole core has been a successful strategy to enhance specific biological properties. For instance, a comparative study on isosteric analogs showed that substituting a benzimidazole nucleus with a benzothiazole one led to an increase in desired activities. kuleuven.be Further modifications at the 2- and 6-positions of the benzothiazole ring have been systematically explored to delineate their impact on efficacy.

At the 2-position, the introduction of different five-membered heterocyclic rings, such as furan (B31954), pyrrole (B145914), and thiophene (B33073), has been shown to modulate the compound's properties. In one study, a derivative featuring a furan ring at this position exhibited the best UVB-photoprotective capabilities. kuleuven.be The photostability of these derivatives was also found to be dependent on the substituent at the 2-position, with the order of stability being thiophene > pyrrole > furan derivatives. kuleuven.be

The 6-position of the benzothiazole core is another critical site for substitution. The introduction of groups like carboxylic acid and sulfonamide has been investigated. For example, compounds bearing a sulfonamide group at the 6-position, in combination with specific substituents at the 2-position, have demonstrated a multifunctional profile, including good antioxidant and antifungal activities. kuleuven.be Specifically, a compound with a furan ring at position 2 and a sulfonamide at position 6 showed notable efficacy on melanoma tumor cells. kuleuven.be

The synthesis of novel 2-sulfonyl benzothiazole derivatives containing an isoxazole (B147169) moiety has also been explored, yielding compounds with moderate to good antioxidant and antibacterial activities. researchgate.net These studies underscore the importance of systematic modifications of the benzothiazole core to optimize biological activity.

Table 1: Effect of Benzothiazole Core Modifications on Biological Activity

| Modification | Position 2-Substituent | Position 6-Substituent | Observed Activity | Key Finding |

|---|---|---|---|---|

| Isosteric Replacement | - | - | Enhanced photoprotective and antioxidant activity | Substitution of a benzimidazole with a benzothiazole core increased activity. kuleuven.be |

| Heterocyclic Substitution | Furan | Sulfonamide | Best UVB-photoprotective activity, effective on melanoma cells. kuleuven.be | The nature of the 5-membered ring at C2 is crucial for photoprotection. kuleuven.be |

| Heterocyclic Substitution | Pyrrole | Sulfonamide | Good UVB-photoprotective activity. kuleuven.be | Pyrrole offers a balance of photoprotection and stability. kuleuven.be |

| Heterocyclic Substitution | Thiophene | Sulfonamide | Good antioxidant activity, highest photostability. kuleuven.be | Thiophene derivatives are the most photostable in this series. kuleuven.be |

| Functional Group Substitution | Thiophene | Carboxylic Acid | Good antioxidant activity. kuleuven.be | Carboxylic acid at C6 contributes to antioxidant properties. kuleuven.be |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on benzothiazole derivatives to identify the key physicochemical and structural features that govern their therapeutic effects, particularly in the realm of anticancer activity. aip.orgbenthamdirect.comnih.govbenthamdirect.com

These models are developed by correlating various calculated molecular descriptors with the experimentally determined biological activity. The resulting equations can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

For instance, a 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) method on a series of anticancer benzothiazole derivatives yielded a statistically significant model with a good cross-validation coefficient (q²) of 0.642 and a conventional correlation coefficient (r²) of 0.976. aip.orgustc.edu.cn This model suggested that the presence of an electron-withdrawing group, such as a fluorine atom, on the substituent at the 2-position could enhance the anticancer activity. aip.orgustc.edu.cn The volume of this substituent was also identified as an important factor. aip.orgustc.edu.cn

Another QSAR study on benzothiazole hydrazone derivatives as inhibitors of the anti-apoptotic protein Bcl-XL produced a robust model with high statistical significance (r² = 0.931, Q² = 0.900) and good predictive power for external compounds (r²pred = 0.752). benthamdirect.com This model identified several key descriptors that influence the inhibitory activity. These descriptors relate to the topology, shape, geometry, and electronic properties of the molecules, including the number of thiazole (B1198619) rings (nThiazoles), the number of hydroxyl groups (nROH), and various other topological and connectivity indices (e.g., BEHv6, HATS6m, RDF035u). benthamdirect.com The findings from this QSAR model provide valuable insights for the design of novel and potent Bcl-XL inhibitors based on the benzothiazole scaffold. benthamdirect.com

Group-based QSAR (GQSAR) models have also been developed for benzothiazole derivatives to explore their antitubercular potential, further highlighting the broad applicability of QSAR in understanding the SAR of this class of compounds. nih.gov

Table 2: Parameters of Selected QSAR Models for Benzothiazole Derivatives

| QSAR Model Type | Target/Activity | Statistical Parameters | Key Descriptors/Structural Insights |

|---|---|---|---|

| 3D-QSAR (CoMFA) | Anticancer | q² = 0.642, r² = 0.976, F = 111.4, SEE = 0.161 | Electrostatic and steric fields are critical. Electron-withdrawing groups and appropriate volume of the substituent at the 2-position enhance activity. aip.orgustc.edu.cn |

| 2D-QSAR | p56lck Inhibition | r² = 0.983, q² = 0.723, r²pred = 0.765 | Subdivided surface area, water accessible surface area, and partial charges are major contributing descriptors. benthamdirect.com |

| 2D-QSAR (MLR) | Bcl-XL Inhibition | r² = 0.931, Q² = 0.900, F = 55.488, r²pred = 0.752 | Descriptors related to topology, shape, and electronic properties (nThiazoles, nROH, BEHv6, HATS6m, RDF035u, IC4) are important for activity. benthamdirect.com |

| 2D-QSAR (MLR) | Anthelmintic | r² = 0.8004, q² = 0.6597 | The model demonstrates high performance in predicting anthelmintic activity. allsubjectjournal.com |

Computational Chemistry and in Silico Analysis of 2 Methylsulfonyl 1,3 Benzothiazol 6 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(methylsulfonyl)-1,3-benzothiazol-6-amine, DFT calculations would be employed to understand its fundamental chemical properties.

Molecular Dynamics (MD) Simulations to Investigate Interactions

MD simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For this compound, an MD simulation would typically be used to study its behavior in a biological environment, such as in water or interacting with a protein. The simulation would track the trajectory of the molecule, revealing its conformational flexibility and how it forms and breaks bonds (like hydrogen bonds) with its surroundings. This provides insight into the stability of the molecule within a biological system.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com This is a critical tool in drug discovery.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. If a set of active benzothiazole (B30560) molecules were known, a pharmacophore model could be generated. This model then serves as a 3D query to search for other molecules in a database that have a similar arrangement of features, potentially identifying new and diverse chemical scaffolds with the same biological activity. This ligand-based approach is valuable when the 3D structure of the biological target is unknown.

In Silico Drug Likeness Evaluation

There is currently no specific in silico drug likeness evaluation for this compound available in peer-reviewed literature or public chemical databases. Such an evaluation would typically involve calculating various physicochemical properties to assess the molecule's potential as an orally bioavailable drug, often guided by frameworks like Lipinski's Rule of Five. These properties include molecular weight, lipophilicity (LogP), the number of hydrogen bond donors, and the number of hydrogen bond acceptors. While many studies perform these predictions for various benzothiazole derivatives, the results for the specific title compound have not been reported. Therefore, a detailed data table of its drug-likeness profile and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties cannot be provided at this time.

Advanced Characterization and Spectroscopic Analysis in Research on 2 Methylsulfonyl 1,3 Benzothiazol 6 Amine

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In the analysis of 2-(methylsulfonyl)-1,3-benzothiazol-6-amine, the FTIR spectrum would be expected to display a series of characteristic absorption bands. The primary amine (-NH₂) group at the 6-position would produce distinct peaks corresponding to N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. nih.gov

The methylsulfonyl (-SO₂CH₃) group is a strong infrared absorber, exhibiting intense characteristic bands for its symmetric and asymmetric S=O stretches, which typically appear in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. researchgate.netnist.gov The benzothiazole (B30560) ring itself contributes to a complex "fingerprint" region below 1600 cm⁻¹, with key absorptions from C=N stretching (around 1530-1650 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-S vibrations. researchgate.netacs.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2970 | Medium-Weak |

| C=N Stretch | Thiazole (B1198619) Ring | 1530 - 1650 | Medium-Strong |

| Asymmetric S=O Stretch | Sulfonyl (-SO₂) | 1300 - 1350 | Strong |

| Symmetric S=O Stretch | Sulfonyl (-SO₂) | 1120 - 1160 | Strong |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS, Scanning Electron Microscopy - SEM, Atomic Force Microscopy - AFM)

While no specific surface analysis studies on this compound have been reported, these techniques provide invaluable information about the elemental composition and morphology of materials.

X-ray Photoelectron Spectroscopy (XPS) would be used to determine the elemental composition and chemical states of the atoms on the sample surface. Analysis would confirm the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the S 2p region would be particularly informative, allowing for the differentiation between the sulfur atom in the thiazole ring and the hexavalent sulfur atom of the sulfonyl group.

Scanning Electron Microscopy (SEM) could visualize the morphology of the compound in its solid, crystalline state. SEM images would reveal details about crystal shape, size distribution, and surface texture.

Atomic Force Microscopy (AFM) provides topographical information at the nanoscale and could be used to study the surface of single crystals or thin films of the material.

A related technique, Hirshfeld surface analysis , is frequently used in conjunction with X-ray crystallography to analyze intermolecular interactions in molecular crystals. nih.govmdpi.comeurjchem.com This analysis maps the close contacts between molecules, quantifying interactions such as hydrogen bonds and van der Waals forces, which govern the crystal packing. mdpi.com For the title compound, Hirshfeld analysis would highlight the significant role of hydrogen bonding involving the amine group and the sulfonyl oxygens in the crystal lattice. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous confirmation of the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show several distinct signals. The three protons of the methylsulfonyl group (-SO₂CH₃) would appear as a sharp singlet, likely in the 3.0-3.5 ppm range. The two protons of the primary amine (-NH₂) would also produce a singlet, though its chemical shift can be variable and the peak may be broadened by exchange. The three aromatic protons on the benzothiazole ring would appear in the downfield region (typically 7.0-8.5 ppm), with a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. uq.edu.auarabjchem.org

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The methyl carbon of the sulfonyl group would appear at a characteristic upfield shift. The seven carbons of the benzothiazole core would give distinct signals in the aromatic region (approximately 110-170 ppm), with their precise chemical shifts influenced by the electronic effects of the attached amino and methylsulfonyl substituents. acs.orgnih.gov

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -SO₂CH ₃ | ~3.2 (s, 3H) | ~45 |

| -NH ₂ | ~5.0 (s, 2H, broad) | N/A |

| Aromatic H | 7.0 - 8.5 (m, 3H) | N/A |

| Benzothiazole C | N/A | 110 - 170 (7 signals) |

Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₈H₈N₂O₃S₂), HRMS would be used to confirm its elemental composition. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 245.0058. An experimental HRMS measurement matching this value to within a few parts per million would provide unambiguous confirmation of the molecular formula. miamioh.edu

The fragmentation pattern in MS/MS experiments would likely involve characteristic losses. Common fragmentation pathways for related sulfones and benzothiazoles include the cleavage of the C-S bond to lose the methylsulfonyl radical (•SO₂CH₃) or neutral sulfur dioxide (SO₂). mdpi.comacs.orgnih.gov

X-ray Crystallography for Precise Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This technique yields accurate data on bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not currently available in public databases, such an analysis would provide unequivocal proof of its molecular structure. scirp.org It would confirm the connectivity of the atoms and reveal the conformation of the molecule, including the planarity of the benzothiazole ring system. nih.gov Furthermore, it would detail the intermolecular interactions, such as hydrogen bonds between the amine protons and the sulfonyl oxygen atoms or the thiazole nitrogen atom of neighboring molecules, which dictate how the molecules pack in the crystal lattice. bas.bg

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems.

The benzothiazole ring system is a chromophore that absorbs strongly in the UV region. The UV-Vis spectrum of the parent benzothiazole shows absorption maxima around 220, 250, and 285 nm. nist.gov For this compound, the presence of the electron-donating amino group and the electron-withdrawing methylsulfonyl group is expected to influence these electronic transitions. researchgate.net The amino group typically causes a bathochromic (red) shift of the absorption bands, moving them to longer wavelengths. rsc.org The combined electronic effects of the substituents on the conjugated benzothiazole system would result in a unique absorption spectrum, providing a useful fingerprint for the compound. researchgate.netdergipark.org.tr

Emerging Research Applications of 2 Methylsulfonyl 1,3 Benzothiazol 6 Amine Analogs

Application as Biochemical Probes

The benzothiazole (B30560) core is an important chromophore group, and its derivatives are known for their strong fluorescence properties. mdpi.commdpi.com This inherent luminescence makes them highly suitable for use as fluorescent markers and imaging reagents in biochemical research. mdpi.com The ability to readily tune the fluorescent properties of the 2-(2′-aminophenyl)benzothiazole core, for example, makes it a valuable building block for creating sensors used in bioimaging. mdpi.com These compounds can be designed to interact with specific biological molecules or ions, and their subsequent fluorescent response can be used to detect and quantify these targets within complex biological systems.

Research in Materials Science (e.g., Electronic Materials)

The unique photophysical properties of benzothiazole derivatives have led to their investigation in materials science, particularly for optoelectronic applications. mdpi.com Compounds containing the benzothiazole ring system are utilized in the development of fluorescent and electroluminescent materials. mdpi.com Their structural characteristics contribute to their use as building blocks in organic field-effect transistors (OFETs), sensors, and organic solar cells. mdpi.com The capacity of these molecules to absorb and emit light makes them promising candidates for integration into advanced electronic devices where light generation or detection is required.

Corrosion Inhibition Studies

A significant area of research for benzothiazole analogs is their application as corrosion inhibitors, which protect metals from degradation. researchgate.net Organic compounds containing heteroatoms like nitrogen and sulfur, along with conjugated double bonds, are recognized as potential corrosion inhibitors. chesci.com Benzothiazole derivatives fit this profile and have been shown to effectively inhibit the corrosion of metals such as mild steel and galvanized steel in various corrosive environments, including acidic solutions. chesci.comrsc.orgresearchgate.net The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, creating a protective film that isolates the metal from the corrosive medium. chesci.comrsc.org

The effectiveness of benzothiazole derivatives as corrosion inhibitors is commonly evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netscispace.com Potentiodynamic polarization studies help determine key parameters like the corrosion potential (Ecorr) and corrosion current density (Icorr). chesci.compeacta.org A decrease in Icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. scispace.com These measurements often reveal that benzothiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chesci.com